

MG149: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: MG149
Cat. No.: B15607072

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Abstract

MG149 is a potent and selective small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and MOF (KAT8). By competitively binding to the acetyl-CoA binding site, **MG149** modulates a variety of cellular processes, including DNA damage repair, gene transcription, and mitochondrial quality control. Its activity impacts several key signaling pathways, such as the PINK1/Parkin, p53, and NF-κB pathways, making it a valuable tool for studying cellular acetylation and a potential therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **MG149**, including detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.

Chemical Structure and Properties

MG149, also known as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid, is a synthetic anacardic acid analog. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₂₂ H ₂₈ O ₃	[1]
Molecular Weight	340.46 g/mol	[1][2]
CAS Number	1243583-85-8	[1][3]
Appearance	White to off-white solid	
SMILES	<chem>CCCCCCCC1=CC=C(C=C1)C CC2=CC=C(C(O)=O)C(O)=C2</chem>	[1]
Solubility	DMSO: ≥ 68 mg/mL (199.72 mM) Ethanol: 63 mg/mL (185.04 mM) DMF: 30 mg/mL	[1][2][4]

Mechanism of Action

MG149 is a selective inhibitor of the histone acetyltransferases Tip60 and MOF, which are members of the MYST family.[4][5] Enzyme kinetics studies have shown that **MG149** is competitive with respect to acetyl-CoA and non-competitive with the histone substrate.[5] This indicates that **MG149** binds to the acetyl-CoA binding pocket of the enzyme, thereby preventing the transfer of an acetyl group to the histone substrate.

The inhibitory activity of **MG149** is selective for Tip60 and MOF over other HATs such as p300 and PCAF.[5] This selectivity makes **MG149** a valuable tool for dissecting the specific roles of Tip60 and MOF in cellular processes.

Quantitative Data

The inhibitory potency of **MG149** against various histone acetyltransferases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

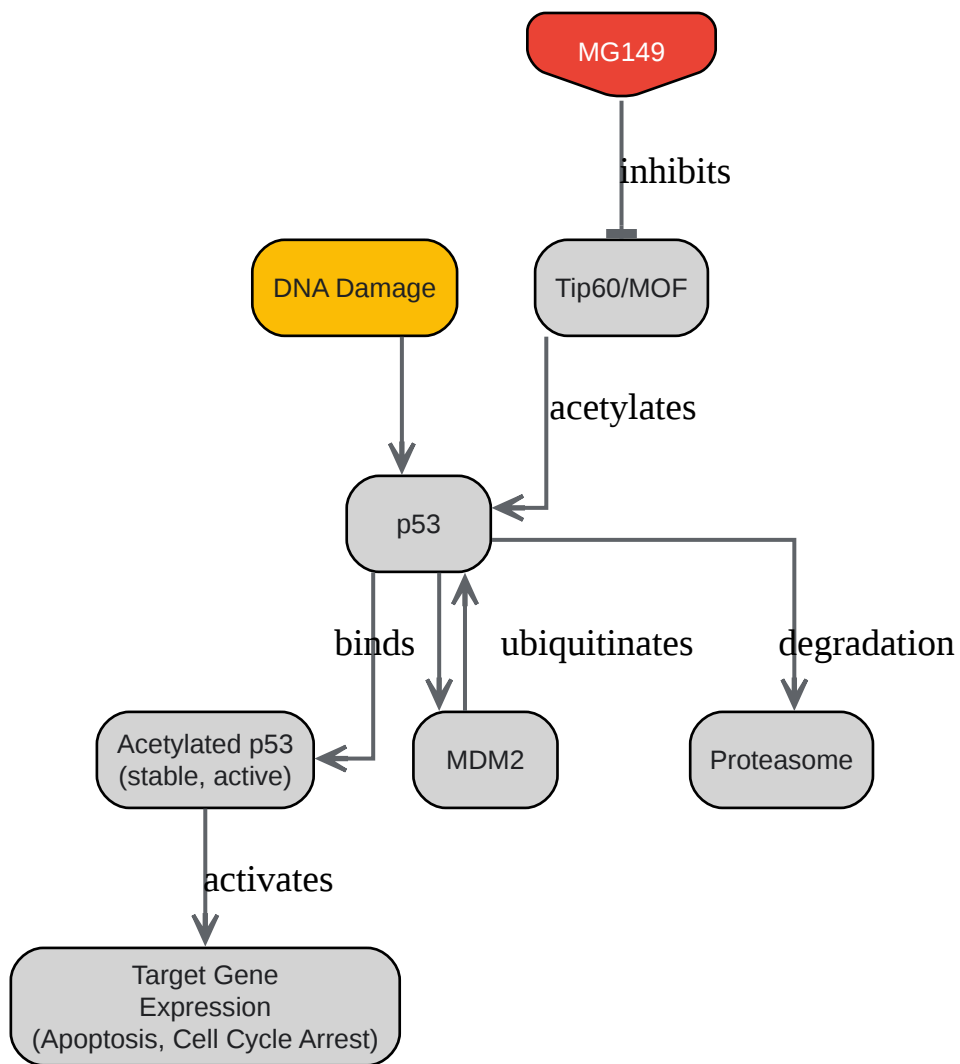
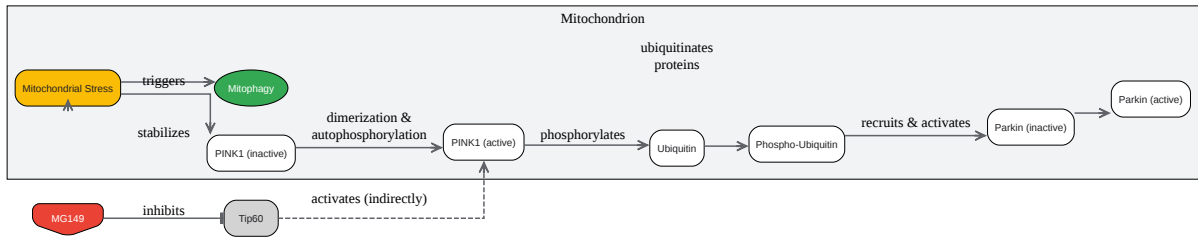
Target Enzyme	IC50 Value (μM)	Reference
Tip60 (KAT5)	74	[4][5]
MOF (KAT8)	47	[4][5]
p300	> 200	[5]
PCAF	> 200	[5]

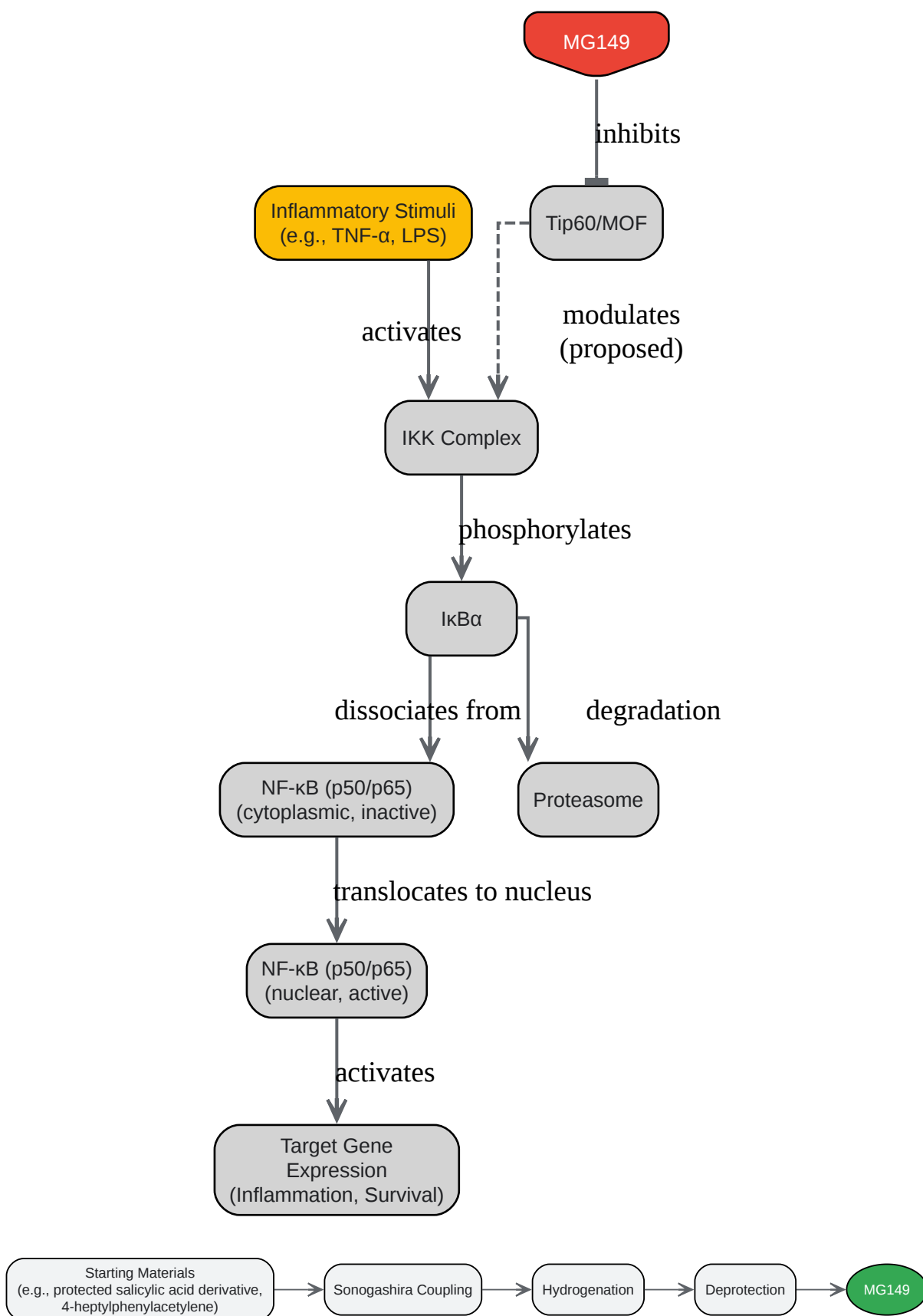
Signaling Pathways

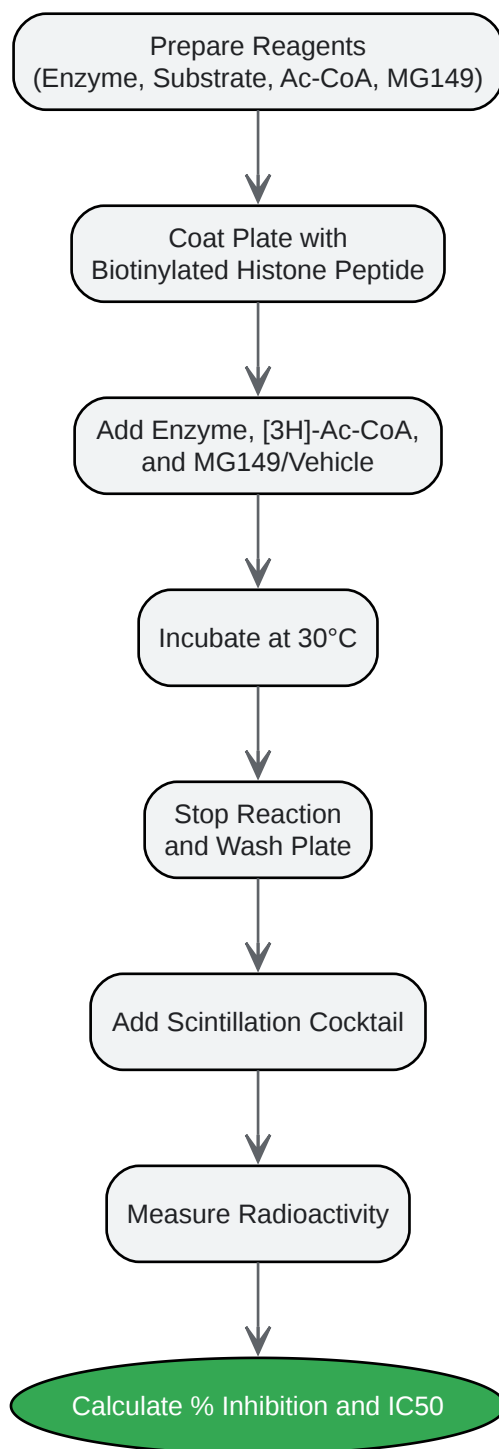
MG149 has been shown to modulate several critical signaling pathways, primarily through its inhibition of Tip60 and MOF.

PINK1/Parkin Pathway and Mitophagy

MG149 can induce mitochondrial depolarization and promote PINK1-dependent mitochondrial clearance (mitophagy).[5] By inhibiting Tip60, **MG149** indirectly blocks PINK1 kinase activity, leading to the accumulation of PINK1 on the outer mitochondrial membrane and the subsequent recruitment of Parkin to initiate mitophagy.[5]







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